molecular formula C14H27O5Si- B14191403 6-{[tert-Butyl(dimethyl)silyl]oxy}-3-formylhexan-2-yl carbonate CAS No. 917989-51-6

6-{[tert-Butyl(dimethyl)silyl]oxy}-3-formylhexan-2-yl carbonate

Cat. No.: B14191403
CAS No.: 917989-51-6
M. Wt: 303.45 g/mol
InChI Key: PIGBWNQVPCQYKN-UHFFFAOYSA-M
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Description

6-{[tert-Butyl(dimethyl)silyl]oxy}-3-formylhexan-2-yl carbonate is a complex organic compound that features a tert-butyl(dimethyl)silyl group, a formyl group, and a carbonate ester. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[tert-Butyl(dimethyl)silyl]oxy}-3-formylhexan-2-yl carbonate typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of a hydroxyl group with a tert-butyl(dimethyl)silyl group, followed by formylation and carbonate ester formation. The reaction conditions often include the use of imidazole as a base and methylene chloride as a solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and solvents is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-{[tert-Butyl(dimethyl)silyl]oxy}-3-formylhexan-2-yl carbonate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The tert-butyl(dimethyl)silyl group can be replaced by other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of acids or bases to facilitate the replacement of the tert-butyl(dimethyl)silyl group.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-{[tert-Butyl(dimethyl)silyl]oxy}-3-formylhexan-2-yl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{[tert-Butyl(dimethyl)silyl]oxy}-3-formylhexan-2-yl carbonate involves its reactivity with various chemical reagents. The tert-butyl(dimethyl)silyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. The formyl group can participate in nucleophilic addition reactions, while the carbonate ester can undergo hydrolysis under acidic or basic conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[tert-Butyl(dimethyl)silyl]oxy}-3-formylhexan-2-yl carbonate is unique due to the combination of its protecting group, formyl group, and carbonate ester. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

917989-51-6

Molecular Formula

C14H27O5Si-

Molecular Weight

303.45 g/mol

IUPAC Name

[6-[tert-butyl(dimethyl)silyl]oxy-3-formylhexan-2-yl] carbonate

InChI

InChI=1S/C14H28O5Si/c1-11(19-13(16)17)12(10-15)8-7-9-18-20(5,6)14(2,3)4/h10-12H,7-9H2,1-6H3,(H,16,17)/p-1

InChI Key

PIGBWNQVPCQYKN-UHFFFAOYSA-M

Canonical SMILES

CC(C(CCCO[Si](C)(C)C(C)(C)C)C=O)OC(=O)[O-]

Origin of Product

United States

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